molecular formula C18H22N2O5S B306152 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide

2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B306152
M. Wt: 378.4 g/mol
InChI Key: OVWWWLAZMKFFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide, also known as BMS-986, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMS-986 is a small molecule inhibitor that has been shown to have promising results in preclinical studies for the treatment of various diseases, including cancer and autoimmune disorders.

Mechanism of Action

2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide is a small molecule inhibitor that targets a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the development and progression of cancer and autoimmune disorders. By inhibiting BRD4, 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide can prevent the growth and proliferation of cancer cells and reduce inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide has been shown to have significant biochemical and physiological effects in preclinical studies. In cancer cells, 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide inhibits the growth and proliferation of cancer cells by blocking the activity of BRD4. Additionally, 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In autoimmune disorders, 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide has been shown to reduce inflammation by inhibiting the activity of BRD4.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide in lab experiments are its specificity and potency. 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide targets a specific protein, BRD4, which makes it a more effective inhibitor than other compounds that target multiple proteins. Additionally, 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide has been shown to have a high potency, meaning that it can inhibit the activity of BRD4 at relatively low concentrations.
The limitations of using 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide in lab experiments are its cost and availability. 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide is a novel compound that is still in the early stages of development, which makes it expensive and difficult to obtain. Additionally, the specific mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide is still being studied, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research and development of 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide. One direction is to optimize the synthesis method of 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide to make it more cost-effective and easier to obtain. Another direction is to study the specific mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide to better understand how it inhibits the activity of BRD4. Additionally, further preclinical studies are needed to determine the efficacy and safety of 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide in the treatment of various diseases. Finally, clinical trials are needed to determine the safety and efficacy of 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide in humans.

Synthesis Methods

The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide involves the reaction of 2,5-dimethoxybenzaldehyde with methylsulfonyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with benzylamine to form the sulfonamide intermediate. Finally, the intermediate is reacted with acetic anhydride to form the final product, 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide.

Scientific Research Applications

2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide has been shown to have potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells and reduce tumor size. Additionally, 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of autoimmune disorders.

properties

Product Name

2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide

Molecular Formula

C18H22N2O5S

Molecular Weight

378.4 g/mol

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C18H22N2O5S/c1-24-15-9-10-17(25-2)16(11-15)19-18(21)13-20(26(3,22)23)12-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,19,21)

InChI Key

OVWWWLAZMKFFBJ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.